molecular formula C16H13ClN2O2S B2828200 (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate CAS No. 477887-53-9

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate

Cat. No.: B2828200
CAS No.: 477887-53-9
M. Wt: 332.8
InChI Key: DSRLRCCCELVPFO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate is a synthetic organic compound with a complex structure that includes an indole ring, a thiophene ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Derivative: The starting material, 2-chloro-1-methyl-1H-indole, is synthesized through a series of reactions involving chlorination and methylation.

    Condensation Reaction: The indole derivative is then subjected to a condensation reaction with thiophene-2-carboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(2-chloro-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate
  • (E)-[(2-bromo-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate
  • (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(furan-2-yl)acetate

Uniqueness

What sets (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate apart from similar compounds is its specific combination of functional groups and structural features. The presence of both an indole and a thiophene ring, along with the chloro substituent, provides unique chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-19-14-7-3-2-6-12(14)13(16(19)17)10-18-21-15(20)9-11-5-4-8-22-11/h2-8,10H,9H2,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRLRCCCELVPFO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.